molecular formula C12H16N2O4S B11820304 Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate

Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate

Katalognummer: B11820304
Molekulargewicht: 284.33 g/mol
InChI-Schlüssel: ZQCQVJOJOCZRFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate is a chemical compound with the molecular formula C12H16N2O4S. It is a derivative of malonic acid and contains a thiazole ring, which is known for its biological activity. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 2-methylthiazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diethyl 2-(((5-nitro-1,3-thiazol-2-yl)amino)methylene)malonate
  • Diethyl 2-(((2-methyl-1,3-benzothiazol-6-yl)amino)methylene)malonate
  • Diethyl 2-(((6-methyl-2-pyridinyl)amino)methylene)malonate

Uniqueness

Diethyl 2-(((2-methylthiazol-5-yl)amino)methylene)malonate is unique due to its specific thiazole ring structure, which imparts distinct biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C12H16N2O4S

Molekulargewicht

284.33 g/mol

IUPAC-Name

diethyl 2-[[(2-methyl-1,3-thiazol-5-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)6-14-10-7-13-8(3)19-10/h6-7,14H,4-5H2,1-3H3

InChI-Schlüssel

ZQCQVJOJOCZRFK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CNC1=CN=C(S1)C)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.